molecular formula C8H6N4NaO5 B12836762 CID 87124108

CID 87124108

Cat. No.: B12836762
M. Wt: 261.15 g/mol
InChI Key: IGEOXMZNNDNZOY-WPUSIDMCSA-N
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Description

Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium works by inhibiting bacterial growth and is effective against a broad spectrum of bacteria. It is particularly valued for its ability to treat uncomplicated urinary tract infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrofurantoin sodium can be synthesized through a series of chemical reactions involving the nitration of furan derivatives. The process typically involves the following steps:

    Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.

    Condensation Reaction: The 5-nitrofuran is then condensed with hydantoin in the presence of a base such as sodium hydroxide to form nitrofurantoin.

    Formation of Sodium Salt: Finally, nitrofurantoin is reacted with sodium hydroxide to form nitrofurantoin sodium.

Industrial Production Methods

Industrial production of nitrofurantoin sodium follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of furan are nitrated using industrial-grade nitric and sulfuric acids.

    Continuous Condensation: The nitrated furan is continuously fed into reactors containing hydantoin and sodium hydroxide.

    Purification and Crystallization: The resulting nitrofurantoin sodium is purified through crystallization and filtration processes to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Nitrofurantoin sodium undergoes several types of chemical reactions, including:

    Oxidation: Nitrofurantoin sodium can be oxidized to form various oxidative products.

    Reduction: It can be reduced by bacterial nitroreductases to form electrophilic intermediates.

    Substitution: Nitrofurantoin sodium can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction is typically carried out by bacterial enzymes or chemical reductants like sodium dithionite.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Various oxidative derivatives of nitrofurantoin.

    Reduction Products: Electrophilic intermediates that inhibit bacterial processes.

    Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

Nitrofurantoin sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.

    Biology: Employed in research on bacterial resistance mechanisms and enzyme interactions.

    Medicine: Extensively studied for its efficacy in treating urinary tract infections and its pharmacokinetics.

    Industry: Used in the development of antibacterial coatings and materials.

Mechanism of Action

Nitrofurantoin sodium exerts its antibacterial effects through multiple mechanisms:

    Conversion by Bacterial Enzymes: It is converted by bacterial nitroreductases into reactive intermediates.

    Inhibition of Bacterial Processes: These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins.

    Multiple Targets: The broad mechanism of action targets various bacterial processes, reducing the likelihood of resistance development.

Comparison with Similar Compounds

Nitrofurantoin sodium is compared with other nitrofuran compounds such as:

    Nitrofurazone: Used for topical infections and urinary catheter coatings.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

    Furaltadone: Another nitrofuran with similar antibacterial properties.

Uniqueness

Nitrofurantoin sodium is unique due to its:

    Broad Spectrum: Effective against a wide range of bacteria.

    Low Resistance Development: Multiple targets reduce the likelihood of bacterial resistance.

    Specific Use: Primarily used for urinary tract infections, making it a specialized treatment option.

Properties

Molecular Formula

C8H6N4NaO5

Molecular Weight

261.15 g/mol

InChI

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3-;

InChI Key

IGEOXMZNNDNZOY-WPUSIDMCSA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].[Na]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na]

Origin of Product

United States

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